4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile
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Overview
Description
4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile is an organic compound that features a complex structure combining a pyrazole ring, a thiazole ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of 3,5-dimethylpyrazole with a suitable bromomethyl derivative, followed by cyclization with a thiazole precursor under basic conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide (t-BuOK).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its use in drug discovery, particularly for its potential anti-inflammatory and anticancer properties.
Industry: It can be used in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler compound that shares the pyrazole ring structure but lacks the thiazole and benzonitrile groups.
4-(3,5-Dimethylpyrazol-1-yl)benzonitrile: Similar in structure but without the thiazole ring.
1,3,5-Tris[(3,5-dimethylpyrazol)-1-ylmethyl]-2,4,6-trimethylbenzene: A more complex compound with multiple pyrazole groups.
Uniqueness
4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and potential applications. This makes it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S/c1-10-7-11(2)19(18-10)15-17-14(9-20-15)13-5-3-12(8-16)4-6-13/h3-7,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALLOFWAAPUDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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